molecular formula C13H13ClN2O B15369650 ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)- CAS No. 56463-73-1

ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)-

Cat. No.: B15369650
CAS No.: 56463-73-1
M. Wt: 248.71 g/mol
InChI Key: OOIDVVFBVRBJSS-UHFFFAOYSA-N
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Description

ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)- (CAS: AJI330) is a pyrrole-derived ketone with the molecular formula C₁₃H₁₃ClN₂O and a molecular weight of 248.73 g/mol . Structurally, it features a p-chlorophenyl substituent at the 5-position of the pyrrole ring, an amino group at the 4-position, and a methyl group at the 2-position. The compound is reported as a liquid under standard conditions and is classified as a flammable liquid (DOT Class 3) . Toxicity studies indicate an oral LD₅₀ of 1 g/kg in mice, suggesting moderate acute toxicity .

Properties

CAS No.

56463-73-1

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

1-[4-amino-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H13ClN2O/c1-7-11(8(2)17)12(15)13(16-7)9-3-5-10(14)6-4-9/h3-6,16H,15H2,1-2H3

InChI Key

OOIDVVFBVRBJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=C(C=C2)Cl)N)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and toxicological profiles of pyrrole-based ethanones are highly sensitive to substituent variations. Below is a detailed comparison of AJI330 with its analogs, focusing on structural modifications, physicochemical properties, and toxicity.

Halogen-Substituted Analogs

2.1.1. 1-(4-AMINO-5-(2-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)ETHANONE (AJI300)
  • Substituent : 2-chlorophenyl (ortho-chloro).
  • Molecular Formula : C₁₃H₁₃ClN₂O.
  • Molecular Weight : 248.73 g/mol.
2.1.2. 1-(4-AMINO-5-(3,4-DICHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)ETHANONE (AJM600)
  • Substituent : 3,4-dichlorophenyl.
  • Molecular Formula : C₁₃H₁₂Cl₂N₂O.
  • Molecular Weight : 283.17 g/mol.
  • Key Differences: The additional chlorine atom increases molecular weight and lipophilicity, likely enhancing membrane permeability. No LD₅₀ data is available, but dichlorinated aromatics are often associated with higher chronic toxicity .
2.1.3. 1-(4-AMINO-5-(3-FLUOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)ETHANONE (AKC550)
  • Substituent : 3-fluorophenyl.
  • Molecular Formula : C₁₃H₁₃FN₂O.
  • Molecular Weight : 232.28 g/mol.
  • Key Differences: Fluorine’s electronegativity may alter electronic distribution, affecting binding interactions. AKC550 is a poison by ingestion and a questionable carcinogen with reported mutagenic data .

Methoxy-Substituted Analogs

2.2.1. 1-(4-AMINO-5-(4-METHOXYPHENYL)-2-METHYL-1H-PYRROL-3-YL)ETHANONE
  • Substituent : 4-methoxyphenyl.
  • Molecular Formula : C₁₄H₁₆N₂O₂.
  • Molecular Weight : 244.32 g/mol.
  • Key Differences: The methoxy group’s electron-donating nature may enhance solubility but reduce metabolic stability.

Mixed-Substituent Analogs

2.3.1. 1-(4-AMINO-5-(3,4-DIMETHOXYPHENYL)-2-METHYL-1H-PYRROL-3-YL)ETHANONE (AJO800)
  • Substituent : 3,4-dimethoxyphenyl.
  • Molecular Formula : C₁₅H₁₈N₂O₃.
  • Molecular Weight : 274.32 g/mol.
  • No toxicity data is available .

Comparative Data Table

Compound (Substituent) Molecular Formula Molecular Weight (g/mol) Physical State Toxicity (Oral LD₅₀, Mice) Safety Profile References
AJI330 (p-chlorophenyl) C₁₃H₁₃ClN₂O 248.73 Liquid 1 g/kg Flammable liquid
AJI300 (2-chlorophenyl) C₁₃H₁₃ClN₂O 248.73 Not reported Not reported Not classified
AJM600 (3,4-dichlorophenyl) C₁₃H₁₂Cl₂N₂O 283.17 Liquid Not reported High chronic toxicity
AKC550 (3-fluorophenyl) C₁₃H₁₃FN₂O 232.28 Not reported Not reported Poison, mutagenic
4-Methoxyphenyl analog C₁₄H₁₆N₂O₂ 244.32 Liquid Not reported Lower acute toxicity
AJO800 (3,4-dimethoxyphenyl) C₁₅H₁₈N₂O₃ 274.32 Not reported Not reported Not classified

Key Trends and Implications

Substituent Effects on Toxicity: Halogenated analogs (e.g., AJI330, AJM600) exhibit higher acute and chronic toxicity compared to methoxy-substituted derivatives, likely due to increased bioaccumulation and metabolic persistence .

Physicochemical Properties :

  • Chlorine and fluorine substituents increase molecular weight and lipophilicity, enhancing membrane permeability but reducing solubility .
  • Methoxy groups improve solubility but may limit bioavailability due to rapid hepatic metabolism .

Structural-Activity Relationships (SAR): Para-substituted chlorophenyl groups (AJI330) optimize steric and electronic interactions for target binding compared to ortho-substituted analogs (AJI300) .

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